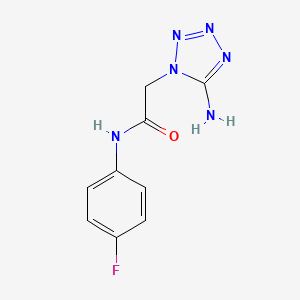

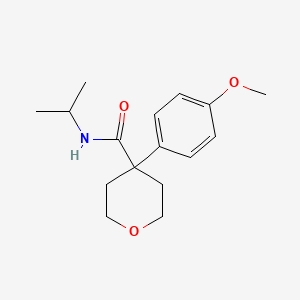

N-isopropyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tetrahydropyran, which is a class of organic compounds known as ethers . These compounds contain an ether group - an oxygen atom connected to two alkyl or aryl groups. They are organooxygen compounds and are widespread in nature .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate has been used to synthesize related compounds .Molecular Structure Analysis

The compound likely contains a tetrahydropyran ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom, and may have various substituents attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would depend on the polarity of its substituents, and its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique

Synthesis of Dicarboxylic Acid Amides and Diamides

The compound has been used in the synthesis of dicarboxylic acid amides and diamides . The condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate prepared from [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine and diethyl oxalate afforded the corresponding N,N’-disubstituted oxamides .

Synthesis of N-Aryloxamides

N-aryloxamides were synthesized by the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates . This application is significant in the field of organic chemistry.

Production of N,N’-disubstituted Siccinamides

The condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines gave N,N’-disubstituted siccinamides . This process is crucial in the synthesis of complex organic compounds.

Synthesis of p-Aminobenzoic Acid Diamides

The compound has been used in the synthesis of p-aminobenzoic acid diamides . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .

Formation of Diamides

Reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with chlorides of N-substituted p-aminobenzoic acids has led to the formation of diamides . This reaction is significant in the field of pharmaceutical chemistry.

Physicochemical Studies

The compound can be used in physicochemical studies to understand the valence isomerism between 2H-pyrans and 1-oxatrienes . This application is important in the field of physical chemistry and materials science.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to exhibit diverse biological properties, acting as α- and β-adrenoreceptors, antimonoaminooxidase, antibacterial, and antihistamine agents .

Mode of Action

It’s known that the compound is synthesized through a series of reactions involving condensation, cyclization, and alkylation . The resulting compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to diverse biological effects .

Result of Action

Similar compounds have been found to exhibit diverse biological properties, suggesting that this compound may also have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-N-propan-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-12(2)17-15(18)16(8-10-20-11-9-16)13-4-6-14(19-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWOEUNRCKZMPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1(CCOCC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-N-propan-2-yloxane-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)

![methyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B5811857.png)

![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)

![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)

![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)

![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)